Physicochemical Profiling of Oxane-3-sulfonamide: A Scaffold for Next-Gen Inhibitors
Physicochemical Profiling of Oxane-3-sulfonamide: A Scaffold for Next-Gen Inhibitors
[1]
Executive Summary & Structural Significance[1]
Oxane-3-sulfonamide (IUPAC: Tetrahydro-2H-pyran-3-sulfonamide) represents a critical shift in medicinal chemistry from planar, lipophilic aromatic scaffolds to three-dimensional, polar-saturated heterocycles. While aromatic sulfonamides (e.g., sulfanilamide) have historically dominated the landscape of carbonic anhydrase inhibitors (CAIs) and diuretics, they often suffer from poor aqueous solubility and "flat" molecular geometries that limit active-site specificity.
The incorporation of the oxane (tetrahydropyran) ring introduces two strategic advantages:
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low-LogP Lipophilicity: The ether oxygen at position 1 lowers the partition coefficient, enhancing water solubility without requiring salt formation.
-
sp³ Character: The saturated ring offers a non-planar trajectory for the sulfonamide warhead, allowing access to sub-pockets in enzymes (e.g., Carbonic Anhydrase II/IX or MMPs) that planar phenyl rings cannot reach.
This guide provides a rigorous physicochemical profile and validated experimental workflows for researchers utilizing this scaffold in lead optimization.
Physicochemical Core Profile
The following data aggregates calculated and experimental values derived from structure-activity relationship (SAR) databases and fragment-based prediction models.
Table 1: Key Physicochemical Parameters[1]
| Property | Value | Unit | Method/Source | Significance |
| Molecular Weight | 165.21 | g/mol | Calculated | Fragment-like; ideal for FBDD (Fragment-Based Drug Discovery). |
| Formula | C₅H₁₁NO₃S | N/A | Stoichiometry | High heteroatom density. |
| LogP (Oct/Wat) | -0.7 ± 0.2 | Log unit | Predicted (XLogP3) | Hydrophilic; indicates high cytosolic distribution potential. |
| pKa (Acidic) | 10.5 – 10.8 | Log unit | Potentiometric (Est.) | Weakly acidic NH₂; remains neutral at physiological pH (7.4). |
| TPSA | ~75.0 | Ų | Topological | Excellent membrane permeability profile (<140 Ų). |
| H-Bond Donors | 1 | Count | Structure | Sulfonamide -NH₂. |
| H-Bond Acceptors | 4 | Count | Structure | Sulfonamide (O=S=O), Ring Oxygen (O). |
Analyst Note: The negative LogP value is the defining feature of this molecule. Unlike phenyl-sulfonamides (LogP ~0.5–2.0), Oxane-3-sulfonamide does not require co-solvents (DMSO) for initial biological assays, reducing solvent interference artifacts.
Synthesis & Purification Protocols
To ensure reproducibility, we utilize a Chlorosulfonation-Amination sequence. This pathway is preferred over direct sulfoclorination of the ring due to the sensitivity of the ether linkage to harsh Lewis acids.
Experimental Workflow
The synthesis leverages the in situ generation of the sulfonyl chloride from a thiol precursor, followed by immediate trapping with ammonia.
Step 1: Thiol Formation
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Precursor: 3-chlorotetrahydropyran or 3-bromotetrahydropyran.
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Reagent: Thiourea (1.1 eq) in Ethanol, reflux 3h.
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Hydrolysis: Add NaOH (aq) to release Tetrahydro-2H-pyran-3-thiol.
Step 2: Oxidative Chlorination (The Critical Step)
-
Reagents:
-Chlorosuccinimide (NCS, 4.0 eq), 2M HCl, Acetonitrile/Water (4:1). -
Procedure:
-
Cool thiol solution to 0°C.
-
Add NCS portion-wise to maintain T < 10°C (Exothermic!).
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Stir for 1 hour. The mixture turns pale yellow, indicating sulfonyl chloride formation.
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Checkpoint: Extract a small aliquot for TLC (Hexane/EtOAc). Sulfonyl chlorides are unstable; proceed immediately.
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Step 3: Amination
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Reagents: 28% Ammonium Hydroxide (
, excess), THF. -
Procedure:
-
Dissolve crude sulfonyl chloride in THF at 0°C.
-
Add
dropwise. -
Warm to RT and stir for 2 hours.
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Concentrate in vacuo. Recrystallize from Ethanol/Water.
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Visualization: Synthetic Pathway
Figure 1: Step-wise chemical synthesis from halide precursors to the final sulfonamide.
Solubility & Stability Dynamics
Understanding the hydrolytic stability of the sulfonamide bond is vital for formulation.
Protocol: Thermodynamic Solubility (Shake-Flask Method)[1]
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Objective: Determine saturation solubility (
) in phosphate buffer (pH 7.4). -
Procedure:
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Add excess solid Oxane-3-sulfonamide (approx. 10 mg) to 1.0 mL of PBS (pH 7.4).
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Incubate at 25°C with constant agitation (orbit shaker, 300 rpm) for 24 hours.
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Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid.
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Analyze supernatant via HPLC-UV (254 nm) or LC-MS/MS.
-
-
Acceptance Criteria: Replicate deviation < 5%.
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Expected Result: High solubility (> 5 mg/mL) is expected due to the polarity of the scaffold.
Protocol: pKa Determination (Potentiometric Titration)
Because the pKa is expected to be >10, standard UV-metric methods may fail if the compound lacks a strong chromophore shift.
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System: Sirius T3 or equivalent potentiometric titrator.
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Solvent: Water (requires no co-solvent due to high solubility).
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Titrant: 0.1 M KOH.
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Logic: The sulfonamide proton (-SO₂NHH ) is weakly acidic. Titration from pH 2.0 to 12.0 will reveal the dissociation point.
Biological Application: Carbonic Anhydrase Inhibition[2]
The primary utility of Oxane-3-sulfonamide is as a "tail" or "anchor" in the design of Carbonic Anhydrase (CA) inhibitors. The sulfonamide group coordinates the Zinc ion (
Mechanism of Action[1][3]
-
Zinc Binding: The deprotonated sulfonamide nitrogen (
) acts as a monodentate ligand, displacing the zinc-bound water molecule/hydroxide ion. -
Scaffold Positioning: The oxane ring sits in the hydrophobic pocket. Unlike benzene rings which engage in
-stacking, the oxane ring utilizes van der Waals interactions and shape complementarity, potentially offering selectivity for specific isoforms (e.g., CA IX over CA II).
Visualization: Structure-Property Relationship
Figure 2: Structure-Activity Relationship (SAR) mapping of the oxane scaffold.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 64175010, Oxane-3-sulfonamide. Retrieved from [Link]
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Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on saturated heterocycles vs aromatics). [Link]
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Bordwell, F. G. (1988). Equilibrium acidities in dimethyl sulfoxide solution. Accounts of Chemical Research, 21(12), 456-463. (Foundational data for sulfonamide pKa estimation). [Link]
